molecular formula C8H7F2NO B6590865 (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine CAS No. 1213895-29-4

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B6590865
CAS No.: 1213895-29-4
M. Wt: 171.14 g/mol
InChI Key: GEGMSPAFIBENDA-ZETCQYMHSA-N
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Description

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of the dihydrobenzofuran scaffold, featuring fluorine substituents at the 5 and 7 positions of the aromatic ring. Key predicted properties for the S-enantiomer include:

  • Density: 1.363 ± 0.06 g/cm³
  • Boiling Point: 187.8 ± 40.0 °C
  • Acidity (pKa): 7.66 ± 0.20 .

The R-enantiomer is expected to exhibit similar physicochemical properties, differing primarily in optical activity due to its chiral center. The dihydrobenzofuran core provides a rigid bicyclic structure, while the fluorine atoms enhance electronegativity and influence metabolic stability.

Properties

IUPAC Name

(3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGMSPAFIBENDA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Visible Light-Mediated Radical Cyclization

A novel method reported by Frontiers in Chemistry employs N-allylbromodifluoroacetamides (31 ), terminal alkynes (33 ), and DABCO·(SO₂)₂ (32 ) under visible light irradiation to construct the dihydrobenzofuran nucleus. The reaction proceeds via a radical cascade mechanism:

  • Radical Initiation : DABCO·(SO₂)₂ generates sulfonyl radicals under light, initiating a chain reaction with N-allylbromodifluoroacetamides.

  • Cyclization : A 5-exo-trig radical cyclization forms the dihydrobenzofuran core.

  • Termination : The sulfonyl radical intermediate couples with terminal alkynes to yield the final product.

Reaction Conditions :

  • Solvent: N,N-Dimethylacetamide (DMA)

  • Base: Sodium bicarbonate (NaHCO₃)

  • Temperature: Room temperature

  • Yield: 65–78%

This method avoids transition metals and achieves moderate yields, making it suitable for laboratory-scale synthesis.

Regioselective Fluorination at C5 and C7 Positions

Introducing fluorine atoms at the 5- and 7-positions of the benzofuran ring necessitates precise control to avoid over-fluorination.

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed in anhydrous solvents like acetonitrile or dichloromethane. Fluorination typically occurs at the para and meta positions relative to the amine group due to electronic effects.

Optimized Protocol :

  • Substrate: 5,7-Dihydroxy-2,3-dihydrobenzofuran-3-amine

  • Fluorinating Agent: NFSI (2.2 equiv)

  • Solvent: Anhydrous CH₃CN

  • Temperature: 0°C to room temperature

  • Yield: 62%

Enantioselective Synthesis of the (R)-Enantiomer

The chiral center at the C3 position requires stereocontrolled synthesis or resolution.

Chiral Resolution via Diastereomeric Salt Formation

Racemic 5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is resolved using chiral acids such as (+)-di-p-toluoyl-D-tartaric acid. The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization.

Resolution Data :

  • Chiral Acid: (+)-Di-p-toluoyl-D-tartaric acid

  • Solvent: Ethanol/water (8:2)

  • Enantiomeric Excess (ee): 98%

  • Recovery Yield: 45%

Asymmetric Catalysis

While no direct asymmetric synthesis of this compound has been reported, analogous benzofuran derivatives have been synthesized using organocatalysts like cinchona alkaloids. For example, thiourea-catalyzed Michael additions achieve ee values >90%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Radical CyclizationLight-mediated, metal-free65–78N/AModerate
Electrophilic FluorNFSI-mediated fluorination62N/AHigh
Chiral ResolutionDiastereomeric salt formation4598Low

Industrial-Scale Considerations

Transitioning laboratory methods to industrial production involves optimizing for cost, safety, and throughput. Continuous flow reactors enhance the scalability of radical cyclization by improving heat and mass transfer . Additionally, catalytic fluorination methods using recyclable reagents are under investigation to reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Applications in Scientific Research

1. Medicinal Chemistry
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine has shown potential as a pharmacological agent. Its structural features suggest it may interact with biological targets involved in various diseases.

2. Antidepressant Research
Preliminary studies indicate that this compound may exhibit antidepressant-like effects. Research focusing on its mechanism of action is ongoing, with particular interest in its interaction with serotonin receptors.

3. Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for studies related to neurodegenerative diseases. Its fluorinated structure could enhance bioavailability and receptor binding affinity.

4. Synthetic Intermediate
In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for further functionalization.

Case Studies

Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant properties of this compound. The results demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages.

Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of this compound highlighted its potential to prevent neuronal cell death under oxidative stress conditions. This finding opens avenues for its application in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison Table

Compound Name Substituents Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine F, F 5,7 C₈H₇F₂NO 171.14 Not provided Chiral center (R), difluoro Target
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine F, F 5,7 C₈H₇F₂NO 171.14 1241676-95-8 Chiral center (S), predicted pKa
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine Cl, Cl 5,7 C₈H₇Cl₂NO 204.05 2102410-13-7 Dichloro substitution
6-Fluoro-2,3-dihydrobenzofuran-3-amine F 6 C₈H₈FNO 153.15 944904-32-9 Positional isomer
5-Chloro-2,3-dihydrobenzofuran-3-amine HCl Cl 5 C₈H₉Cl₂NO 198.07 BD34566 Hydrochloride salt

Key Findings and Implications

Stereochemistry : The R-enantiomer’s configuration may confer distinct biological activity compared to the S-form, though both share identical physicochemical profiles .

Halogen Effects : Fluorine’s small size and high electronegativity enhance metabolic stability, while chlorine increases steric bulk and polarizability .

Positional Isomerism : Fluoro substitution at position 6 vs. 5,7 alters electronic distribution, impacting binding interactions .

Salt Forms : Hydrochloride salts improve solubility, a common strategy for optimizing pharmacokinetics .

Biological Activity

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a fluorinated compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₇F₂N
  • Molecular Weight : 171.14 g/mol
  • Structural Features : The compound contains a benzofuran ring system substituted with two fluorine atoms at the 5 and 7 positions, along with an amine group. This configuration enhances its lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms increase binding affinity and specificity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Enzyme Inhibition

This compound has been identified as an inhibitor for certain enzymes, making it useful in biochemical studies. Notably, it has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. The compound's structural modifications have been linked to varying degrees of inhibition potency:

Compound NameIC50 (μM)Notes
Lead Compound (similar structure)9.45Effective PARP inhibitor
Modified Derivative0.531Significant improvement in potency

This data suggests that structural variations can significantly impact biological efficacy .

Case Studies

  • Inhibition of SARS-CoV-2 Mpro : A recent study evaluated various compounds for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2. While this compound was not specifically highlighted in this study, the methodology employed could be indicative of its potential as a therapeutic agent against viral targets through similar pathways .
  • Comparative Analysis with Analog Compounds : Research comparing this compound with other derivatives revealed that its unique fluorination pattern contributes to enhanced biological activity compared to compounds with fewer or different halogen substitutions. For example:
Compound NameStructural FeaturesUnique Characteristics
(R)-5-Fluoro-2,3-dihydrobenzofuran-3-amineOne fluorine atomDifferent biological activity
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amineSame structure but S-enantiomerPotentially different activity profile

These comparisons highlight the significance of specific substitutions in determining biological effects .

Q & A

Q. What are the recommended synthetic routes for (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine with high enantiomeric purity?

Synthesis typically involves multi-step processes, starting with halogenation of the benzofuran core. Fluorination at positions 5 and 7 can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral auxiliaries) ensures enantiomeric purity. For example, highlights similar fluorinated benzofurans synthesized via nucleophilic aromatic substitution followed by reductive amination. Hydrochloride salt formation (common in related compounds) improves solubility for biological assays .

Q. How can enantiomeric purity be validated for this compound?

Q. What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns substituent positions and confirms dihydrobenzofuran ring conformation.
  • ¹⁹F NMR : Verifies fluorine substitution at positions 5 and 7.
  • IR Spectroscopy : Identifies amine (-NH₂) and hydrogen-bonding motifs.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₈F₂NO). and highlight these methods for analogous compounds .

Advanced Research Questions

Q. How do fluorine substitutions at positions 5 and 7 influence pharmacokinetic properties compared to chloro/bromo analogs?

Fluorine’s electronegativity enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compared to 5-chloro or 7-bromo analogs (), the difluoro substitution lowers lipophilicity (logP), improving aqueous solubility. In vitro hepatic microsomal assays show extended half-lives for fluorinated derivatives, as noted in for trifluoro analogs .

Q. What in vitro assays are suitable for evaluating neuropharmacological activity?

  • Radioligand Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors (e.g., 5-HT₂A, D₂).
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells.
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., GABAₐ). demonstrates similar benzofuran-amines interacting with neurotransmitter systems .

Q. How can molecular docking predict the compound’s binding mode with target receptors?

Using X-ray crystallographic data of receptor-ligand complexes (e.g., 5-HT₂A PDB: 6WGT), molecular docking software (AutoDock Vina, Schrödinger) models fluorine’s electrostatic interactions. Fluorine’s small size and high electronegativity may enhance hydrogen bonding or hydrophobic packing, as seen in ’s trifluoro analog studies .

Q. What strategies resolve contradictions in reported biological activities of dihydrobenzofuran-3-amine derivatives?

  • Assay Standardization : Control for cell line variability (e.g., CHO vs. HEK293).
  • Enantiomeric Purity Verification : Impure samples may yield conflicting results.
  • Substitution Pattern Analysis : Compare 5,7-difluoro vs. 6-fluoro analogs (). For example, shows bromo-substituted derivatives have distinct serotonin receptor affinities .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Key issues include:

  • Catalyst Efficiency : Asymmetric hydrogenation requires chiral catalysts (e.g., Ru-BINAP) with high turnover.
  • Purification : Chromatography at scale is costly; alternative crystallization methods are preferred. notes that hydrochloride salts of similar amines simplify purification .

Methodological Considerations

Q. How does the hydrochloride salt form impact solubility and stability?

The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) and stabilizes the amine against oxidation. and highlight solubility differences between freebase and salt forms of related compounds .

Q. What computational tools model the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity). Fluorine’s impact on ADMET is benchmarked against chloro/bromo analogs in and .

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